molecular formula C5H3BrFNO2S B13189479 6-Bromopyridine-3-sulfonyl fluoride

6-Bromopyridine-3-sulfonyl fluoride

Cat. No.: B13189479
M. Wt: 240.05 g/mol
InChI Key: MHWWGFYXAIQYFV-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are widely used in various fields of chemistry and biology. The presence of both bromine and sulfonyl fluoride groups in the pyridine ring makes this compound particularly interesting for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a bromopyridine precursor. One common method is the reaction of 6-bromopyridine with a sulfonyl fluoride reagent under suitable conditions. For example, a facile one-pot synthesis can be achieved using sulfonates or sulfonic acids as starting materials .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the industrial synthesis feasible.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

6-Bromopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyridine-3-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This covalent modification can alter the function of the target protein, making it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

  • 2-Bromopyridine-3-sulfonyl fluoride
  • 4-Bromopyridine-3-sulfonyl fluoride
  • 6-Chloropyridine-3-sulfonyl fluoride

Comparison: 6-Bromopyridine-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its chlorinated analogs, the brominated compound may exhibit different reactivity patterns due to the differing electronic effects of bromine and chlorine .

Properties

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.05 g/mol

IUPAC Name

6-bromopyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H

InChI Key

MHWWGFYXAIQYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)Br

Origin of Product

United States

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